molecular formula C7H17NO B14024773 (R)-3-Aminoheptan-1-ol

(R)-3-Aminoheptan-1-ol

Cat. No.: B14024773
M. Wt: 131.22 g/mol
InChI Key: UUJMTRBDHSMCOA-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-3-Aminoheptan-1-ol is an organic compound with the molecular formula C7H17NO It is a chiral molecule, meaning it has a non-superimposable mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Aminoheptan-1-ol typically involves the reduction of the corresponding ketone or aldehyde. One common method is the asymmetric reduction of 3-aminoheptan-1-one using chiral catalysts. This process ensures the production of the desired enantiomer, ®-3-Aminoheptan-1-ol.

Industrial Production Methods: In an industrial setting, the production of ®-3-Aminoheptan-1-ol can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product.

Types of Reactions:

    Oxidation: ®-3-Aminoheptan-1-ol can undergo oxidation reactions to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced further to form various derivatives, depending on the reducing agents used.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed:

    Oxidation: 3-Aminoheptan-1-one or 3-Aminoheptanal.

    Reduction: Various amino alcohol derivatives.

    Substitution: Compounds with different functional groups replacing the amino group.

Scientific Research Applications

®-3-Aminoheptan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of ®-3-Aminoheptan-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired physiological or chemical effect. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    (S)-3-Aminoheptan-1-ol: The enantiomer of ®-3-Aminoheptan-1-ol, with similar chemical properties but different biological activity.

    3-Aminoheptane: A related compound lacking the hydroxyl group, with different reactivity and applications.

    3-Amino-2-heptanol: A structural isomer with the amino and hydroxyl groups on adjacent carbon atoms.

Uniqueness: ®-3-Aminoheptan-1-ol is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer and other similar compounds. This makes it valuable in applications requiring precise stereochemical control.

Properties

Molecular Formula

C7H17NO

Molecular Weight

131.22 g/mol

IUPAC Name

(3R)-3-aminoheptan-1-ol

InChI

InChI=1S/C7H17NO/c1-2-3-4-7(8)5-6-9/h7,9H,2-6,8H2,1H3/t7-/m1/s1

InChI Key

UUJMTRBDHSMCOA-SSDOTTSWSA-N

Isomeric SMILES

CCCC[C@H](CCO)N

Canonical SMILES

CCCCC(CCO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.